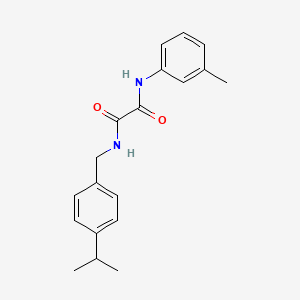![molecular formula C18H11ClN2O2S B4988655 N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide, commonly known as BF-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BF-1 belongs to the family of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of BF-1 involves the modulation of various signaling pathways and molecular targets. In neuroscience, BF-1 has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. BF-1 also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation. In cancer research, BF-1 induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. BF-1 also inhibits the expression of various oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BF-1 has been shown to have diverse biochemical and physiological effects, depending on the context of its application. In neuroscience, BF-1 has been found to reduce oxidative stress, inflammation, and neuronal damage. BF-1 also improves cognitive function and memory in animal models of neurodegenerative diseases. In cancer research, BF-1 inhibits the proliferation and migration of cancer cells and induces apoptosis. BF-1 also enhances the efficacy of chemotherapy and radiotherapy in cancer treatment.
実験室実験の利点と制限
BF-1 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BF-1 is also stable under various experimental conditions and can be easily synthesized and purified. However, BF-1 has some limitations, such as its limited solubility in aqueous solutions and its potential to interact with other compounds or biomolecules in complex biological systems. Therefore, careful optimization and validation of experimental conditions are necessary for the accurate interpretation of BF-1's effects.
将来の方向性
BF-1 has several potential future directions for research, including the development of more potent and selective analogs, the investigation of its effects on other molecular targets and signaling pathways, and the exploration of its applications in other fields of research, such as immunology and infectious diseases. Moreover, the elucidation of the structure-activity relationship of BF-1 and its analogs can provide insights into the design of novel therapeutic agents with improved efficacy and safety profiles.
合成法
BF-1 can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 2-mercaptobenzothiazole, followed by the reduction of the nitro group and subsequent cyclization with furfurylamine. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
BF-1 has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, BF-1 has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, BF-1 has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, BF-1 has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-13-8-7-11(20-17(22)15-5-3-9-23-15)10-12(13)18-21-14-4-1-2-6-16(14)24-18/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQZRXWIJDVZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4988578.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![1-methyl-17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4988598.png)
![3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
![N-(3,4-dimethylphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B4988624.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
![2-ethoxy-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B4988679.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)